

1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] experimental protocol

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Compound of Interest

Compound Name: 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-

CAS No.: 300762-25-8

Cat. No.: B1663465

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Detailed Application Note and Protocol: [1-Hexanol, 6,6'-oxybis\[2,2-dimethyl-\]](#)

PART 1: OVERVIEW & COMPOUND PROFILE

Introduction

1-Hexanol, 6,6'-oxybis[2,2-dimethyl-] (CAS: 300762-25-8), also known in literature as ESP24232 or Hydrocarbon Chain Derivative 1, is a symmetric, long-chain ether diol. It belongs to a class of gem-dimethyl substituted hydrocarbon diols developed to modulate lipid metabolism.

This compound functions as an inhibitor of lipid synthesis (IC₅₀ ~ 11 μM).[1] Structurally, it consists of two 2,2-dimethyl-1-hexanol units linked by an ether bridge at the terminal (omega) carbon (C6). It is a structural analog of Bempedoic Acid (ETC-1002), sharing the core mechanistic principle of targeting hepatic lipid biosynthesis enzymes (e.g., ATP Citrate Lyase) or regulating lipid metabolism via amphipathic hydrocarbon chain interactions.

Chemical Identity

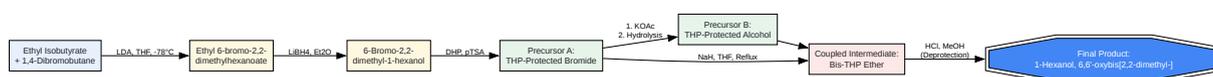
Property	Detail
IUPAC Name	6-(6-hydroxy-5,5-dimethylhexyloxy)-2,2-dimethylhexan-1-ol
Common Name	Bis(6-hydroxy-5,5-dimethylhexyl) ether; ESP24232
CAS Number	300762-25-8
Molecular Formula	C ₁₆ H ₃₄ O ₃
Molecular Weight	274.44 g/mol
Solubility	Soluble in DMSO, Ethanol, Chloroform; Practically insoluble in Water.
Appearance	Colorless to pale yellow viscous oil or low-melting solid.

PART 2: SYNTHESIS PROTOCOL (Convergent Route)

Objective: Synthesize high-purity (>98%) ESP24232 using a convergent Williamson ether synthesis strategy, avoiding toxic di-haloalkane byproducts. Basis: Adapted from the kilogram-scale process described by Yang, Oniciu, et al. (2004).

Synthetic Strategy Diagram

The synthesis relies on constructing the C6 gem-dimethyl backbone first, then coupling two units via an ether linkage.



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Caption: Convergent synthesis pathway for ESP24232 involving the coupling of THP-protected halide and alcohol intermediates.

Detailed Procedure

Phase 1: Backbone Construction

Step 1: Alkylation

- Reagents: Ethyl isobutyrate (1.0 eq), 1,4-Dibromobutane (3.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq), THF (anhydrous).
- Procedure:
 - Cool a solution of LDA in THF to -78°C under Nitrogen.
 - Add ethyl isobutyrate dropwise. Stir for 1 hour to generate the enolate.
 - Add 1,4-dibromobutane rapidly (to minimize dimerization).
 - Allow to warm to room temperature (RT) and stir overnight.
 - Quench with saturated NH_4Cl . Extract with Ethyl Acetate (EtOAc).^[2]
 - Purify by vacuum distillation to remove excess dibromide.
- Product: Ethyl 6-bromo-2,2-dimethylhexanoate.

Step 2: Reduction

- Reagents: Lithium Borohydride (LiBH_4 , 1.5 eq) or LiAlH_4 , Diethyl Ether or THF.
- Procedure:
 - Dissolve the ester from Step 1 in anhydrous ether.
 - Add LiBH_4 portion-wise at 0°C .
 - Reflux for 2-4 hours. Monitor by TLC (disappearance of ester).

- Carefully quench with water/HCl (Caution: Hydrogen gas evolution).
- Extract, dry (MgSO₄), and concentrate.
- Product: 6-Bromo-2,2-dimethyl-1-hexanol.

Phase 2: Functionalization & Coupling

Step 3: Protection (THP Ether Formation)

- Reagents: 3,4-Dihydro-2H-pyran (DHP, 1.5 eq), p-Toluenesulfonic acid (pTSA, cat.), DCM.
- Procedure:
 - Dissolve bromo-alcohol in DCM. Add DHP and catalytic pTSA.
 - Stir at RT for 4 hours.
 - Wash with NaHCO₃, dry, and concentrate.
- Product: 2-((6-bromo-2,2-dimethylhexyl)oxy)tetrahydro-2H-pyran (Compound A).

Step 4: Generation of Nucleophile Partner (Compound B) Note: This step converts half of Compound A into the alcohol partner.

- Reagents: Potassium Acetate (KOAc), DMF, then NaOH/MeOH.
- Procedure:
 - React Compound A with KOAc in DMF at 80°C to displace Bromide with Acetate.
 - Hydrolyze the acetate using NaOH in Methanol.
- Product: 2-((6-hydroxy-2,2-dimethylhexyl)oxy)tetrahydro-2H-pyran (Compound B).

Step 5: Williamson Ether Coupling

- Reagents: Compound A (1.0 eq), Compound B (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 2.5 eq), THF/DMF (9:1).

- Procedure:
 - Dissolve Compound B (alcohol) in dry THF/DMF.
 - Add NaH portion-wise at 0°C. Stir 30 min to form alkoxide.
 - Add Compound A (bromide) dropwise.
 - Reflux for 12-24 hours.
 - Quench with water, extract with EtOAc.
- Intermediate: Bis-THP protected ether.

Phase 3: Deprotection & Purification[3]

- Reagents: HCl (1M), Methanol.
- Procedure:
 - Dissolve the crude coupled product in Methanol.
 - Add 1M HCl (aqueous) until pH < 2.
 - Stir at RT or mild reflux (40°C) for 2 hours.
 - Neutralize with NaHCO₃. Remove methanol under vacuum.
 - Extract residue with EtOAc.
- Purification: Silica gel column chromatography (Hexane:EtOAc gradient 80:20 to 50:50).
- Final Product: **1-Hexanol, 6,6'-oxybis[2,2-dimethyl-]**.

PART 3: ANALYTICAL CHARACTERIZATION

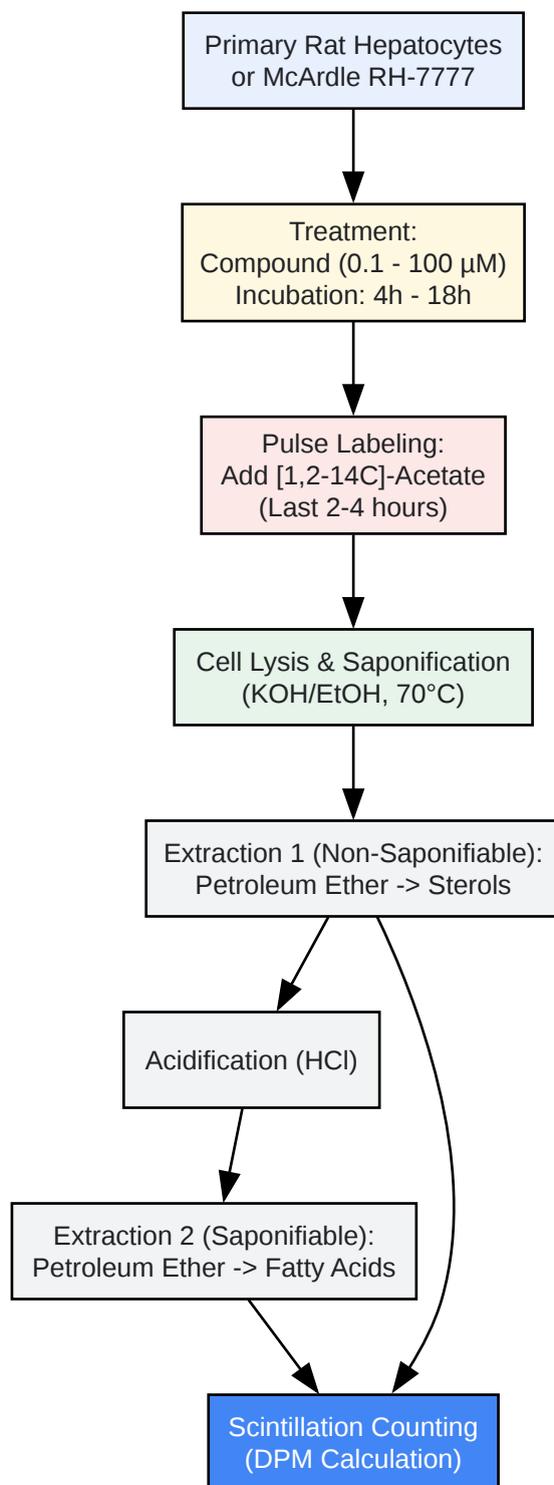
Confirm identity and purity using the following parameters.

Technique	Expected Signal / Parameter
¹ H NMR (CDCl ₃)	δ 0.88 ppm (s, 12H, gem-dimethyls) δ 3.33 ppm (s, 4H, -CH ₂ -OH, neopentyl) δ 3.40 ppm (t, 4H, -CH ₂ -O-CH ₂ -, ether linkage) δ 1.2-1.6 ppm (m, 16H, alkyl chain methylenes)
¹³ C NMR	~71.8 ppm (Ether carbons) ~71.0 ppm (Alcohol carbons) ~35.0 ppm (Quaternary carbons) ~24.0 ppm (Gem-dimethyl carbons)
Mass Spectrometry	m/z 297.4 [M+Na] ⁺ (ESI Positive Mode) Confirm parent mass 274.44 Da.
HPLC Purity	Column: C18 Reverse Phase. Mobile Phase: ACN:Water (Gradient 50% -> 95% ACN). Detection: ELSD or RI (Weak UV absorbance due to lack of chromophores).

PART 4: BIOLOGICAL ASSAY PROTOCOL

Objective: Quantify the inhibition of de novo lipid synthesis in hepatocytes. Mechanism: The compound is activated to its CoA-thioester (likely by ACSVL1), which inhibits ATP Citrate Lyase (ACLY), reducing the cytosolic Acetyl-CoA pool available for fatty acid and cholesterol synthesis.

Assay Workflow Diagram



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Caption: Workflow for [14C]-Acetate incorporation assay to measure lipid synthesis inhibition.

Detailed Assay Steps

- Cell Culture:
 - Seed McArdle RH-7777 cells or primary hepatocytes in 24-well plates.
 - Allow attachment overnight in DMEM + 10% FBS.
- Compound Treatment:
 - Wash cells with PBS.
 - Add fresh media (serum-free or low-serum) containing the test compound (dissolved in DMSO).
 - Dose Range: 0.3, 1, 3, 10, 30, 100 μ M.
 - Control: DMSO vehicle (0.1% final).
 - Positive Control: Bempedoic Acid (10-30 μ M) or Gemfibrozil (100 μ M).
 - Incubate for 18 hours at 37°C, 5% CO₂.
- Metabolic Labeling:
 - Add [1,2-¹⁴C]-acetic acid (sodium salt) to each well (final activity: 1 μ Ci/mL).
 - Incubate for an additional 4 hours.
- Lipid Extraction (Saponification Method):
 - Wash cells 2x with cold PBS.
 - Lyse cells in 1 mL of 15% KOH in Ethanol (v/v).
 - Transfer lysate to glass tubes and heat at 85°C for 1 hour (Saponification).
 - Sterol Fraction: Add water and Petroleum Ether. Vortex and centrifuge. Collect organic phase (Top) -> Cholesterol/Sterols.

- Fatty Acid Fraction: Acidify the remaining aqueous phase with HCl (pH < 2). Add Petroleum Ether. Vortex and centrifuge. Collect organic phase -> Fatty Acids.
- Data Analysis:
 - Evaporate solvent from extracts into scintillation vials.
 - Add scintillation fluid and count DPM.
 - Normalize to total cellular protein (BCA assay).
 - Calculate % Inhibition relative to DMSO control.
 - Determine IC50 using non-linear regression (GraphPad Prism).

Expected Results:

- IC50: Approximately 11 μ M for total lipid synthesis inhibition.[1]
- Phenotype: Reduction in both sterol and fatty acid fractions, consistent with ACLY inhibition upstream of both pathways.[4]

References

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